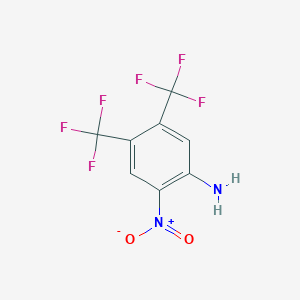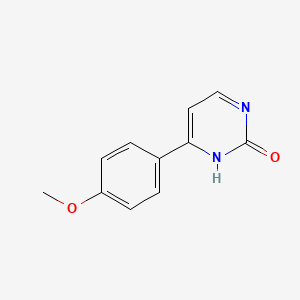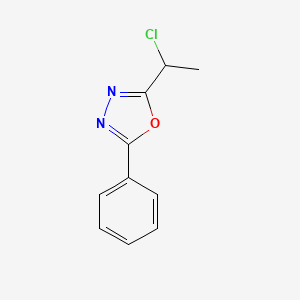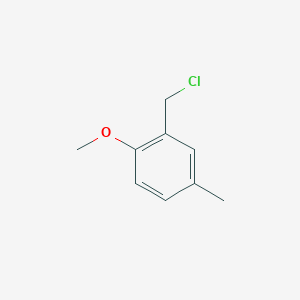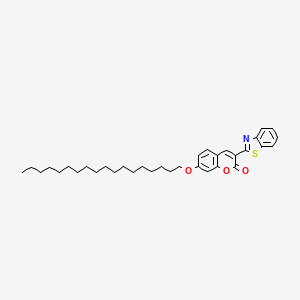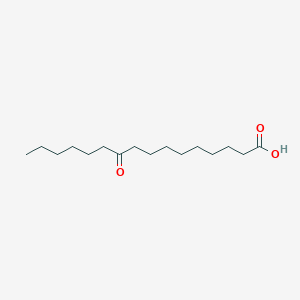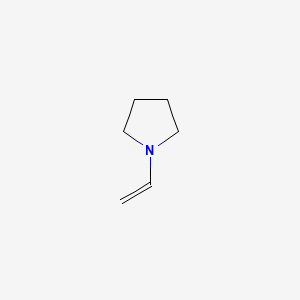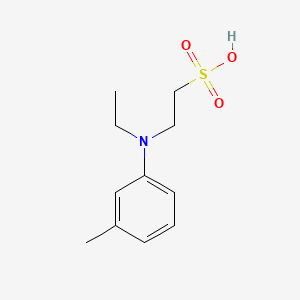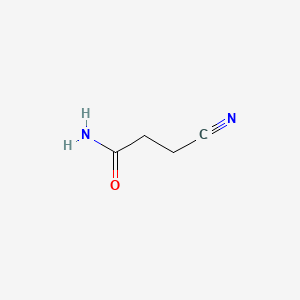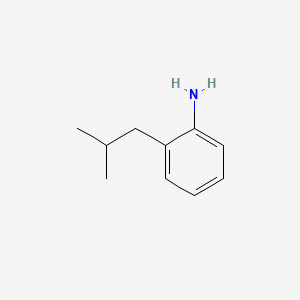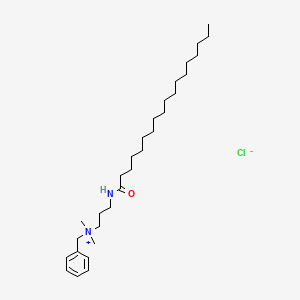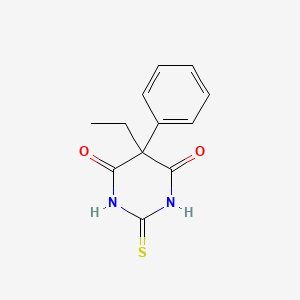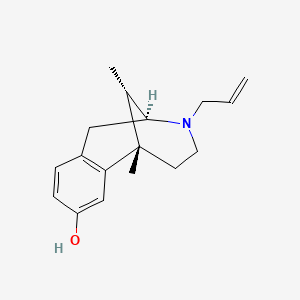
Disperse Orange 3 methacrylamide
Übersicht
Beschreibung
Disperse Orange 3 methacrylamide is a synthetic dye that belongs to the family of azo dyes. It is an orange-yellow to red powder and is insoluble in water, alcohol, and most polar solvents. It is used in industries such as textiles, plastics, and inks .
Synthesis Analysis
The synthesis of Disperse Orange 3 methacrylamide can be completed by the reaction between methacrylamide and Disperse Orange 3 . The specific synthesis method can be adjusted according to the specific conditions .Molecular Structure Analysis
The molecular formula of Disperse Orange 3 methacrylamide is C16H14N4O3 . It has a molecular weight of 310.31 g/mol .Chemical Reactions Analysis
Disperse Orange 3 methacrylamide is a ligand that binds to proteins that are sensitive to light and alters their ability to respond to light . It has been shown to inhibit the polymerization of the photoreceptor protein rhodopsin, which leads to retinal degeneration .Physical And Chemical Properties Analysis
Disperse Orange 3 methacrylamide has a melting point of 199-204 °C (dec.) (lit.) . It has better solubility in organic solvents, but lower solubility in water . It has a maximum absorption wavelength (λmax) of 377 nm .Wissenschaftliche Forschungsanwendungen
-
Photonic & Optical Materials : Disperse Orange 3 methacrylamide is used in the field of photonic and optical materials . It is used in the development of non-linear optical (NLO) materials . These materials have the ability to change their optical properties in response to changes in light intensity, making them useful in a variety of applications including optical switching and modulation devices.
-
Dyeing Textiles : Disperse Orange 3 methacrylamide is also used as a dye in the textile industry. It can be used to color fabrics and other materials. The specific methods of application and experimental procedures would depend on the type of fabric and the desired color intensity.
-
Drug Delivery Systems : There is potential for Disperse Orange 3 methacrylamide to be used in drug delivery systems. While the specific methods of application and experimental procedures would depend on the type of drug and the desired delivery method, generally this would involve incorporating the drug into the Disperse Orange 3 methacrylamide molecule and then releasing it in a controlled manner.
-
Non-Linear Optical (NLO) Polymers : Disperse Orange 3 methacrylamide can be used in the synthesis of non-linear optical (NLO) polymers . These polymers have the ability to change their optical properties in response to changes in light intensity, making them useful in a variety of applications including optical switching and modulation devices .
-
Polymer Synthesis : Disperse Orange 3 methacrylamide can be used in the synthesis of polymers . For example, it can be used in the synthesis of Poly[(methyl methacrylate)-co-(Disperse Orange 3 methacrylamide)], which is used in research .
-
Optical Materials : Disperse Orange 3 methacrylamide can be used in the development of optical materials . These materials have unique properties that make them useful in a variety of applications, including the development of lenses, optical fibers, and other components used in optical systems .
Safety And Hazards
Disperse Orange 3 methacrylamide has low toxicity, but it is still necessary to pay attention to safe use . It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid inhaling dust or direct contact with skin, eyes, and mucous membranes during use . Appropriate protective gloves, goggles, and protective clothing should be worn when using .
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11(2)16(21)17-12-3-5-13(6-4-12)18-19-14-7-9-15(10-8-14)20(22)23/h3-10H,1H2,2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNAGCCEDCKZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404418 | |
| Record name | Disperse Orange 3 methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse Orange 3 methacrylamide | |
CAS RN |
58142-15-7 | |
| Record name | Disperse Orange 3 methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disperse Orange 3 methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

